N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide
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Overview
Description
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the introduction of the pyridyl and methylphenyl groups. The final step involves the formation of the nicotinamide moiety. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and nicotinamide analogs, such as:
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Uniqueness
What sets N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
365429-79-4 |
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Molecular Formula |
C27H27N5OS |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[5-[2-(cyclopentylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C27H27N5OS/c1-17-6-5-7-19(14-17)24-25(20-12-13-28-23(15-20)30-22-8-3-4-9-22)34-27(31-24)32-26(33)21-11-10-18(2)29-16-21/h5-7,10-16,22H,3-4,8-9H2,1-2H3,(H,28,30)(H,31,32,33) |
InChI Key |
XQTYOZVXDIYUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)C)C4=CC(=NC=C4)NC5CCCC5 |
Origin of Product |
United States |
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